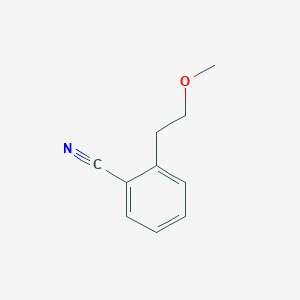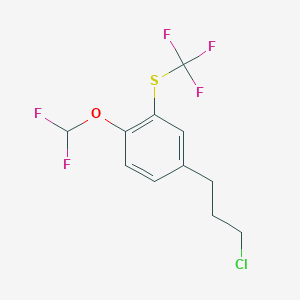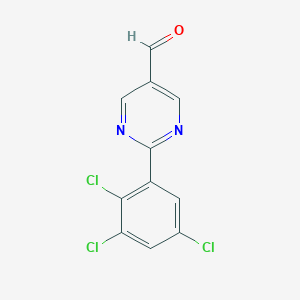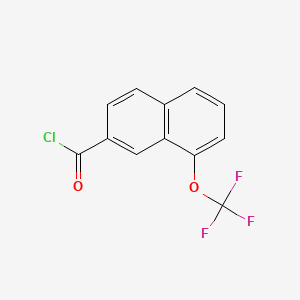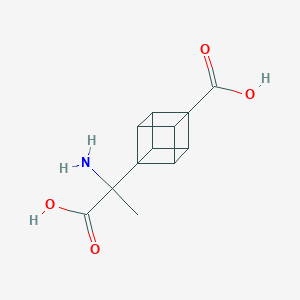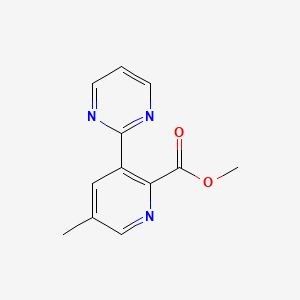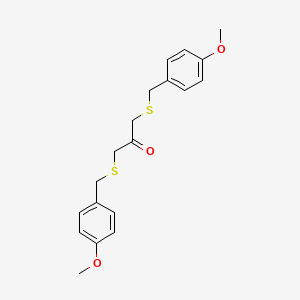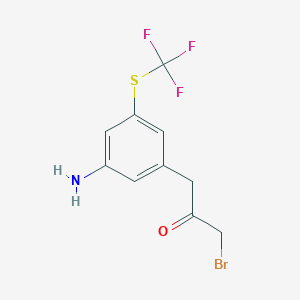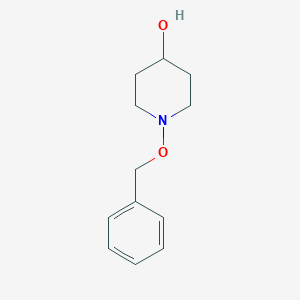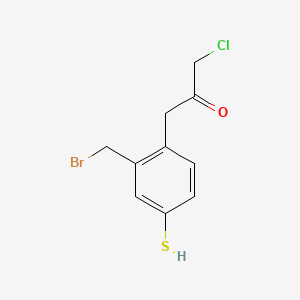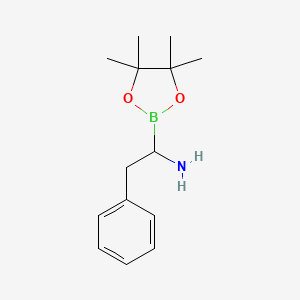
4-(1H-tetrazol-1-yl)benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-tetrazol-1-yl)benzenesulfonic acid is an organic compound with the molecular formula C7H6N4O3S It is a derivative of benzenesulfonic acid where a tetrazole ring is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)benzenesulfonic acid typically involves the reaction of benzenesulfonic acid derivatives with azide compounds. One common method is the cycloaddition reaction between benzenesulfonic acid and sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-tetrazol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition with various dienophiles to form new heterocyclic compounds.
Common Reagents and Conditions
Sodium Azide: Used in the synthesis of the tetrazole ring.
Zinc Chloride: Acts as a catalyst in cycloaddition reactions.
Dimethylformamide (DMF): Common solvent for these reactions.
Major Products Formed
The major products formed from these reactions include various tetrazole derivatives and substituted benzenesulfonic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(1H-tetrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 4-(1H-tetrazol-1-yl)benzenesulfonic acid involves its interaction with various molecular targets. The tetrazole ring can act as an electron donor or acceptor, facilitating interactions with enzymes and receptors. This compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1H-tetrazol-5-yl)benzoic acid
- 5-(4-carboxyphenyl)tetrazole
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
Uniqueness
4-(1H-tetrazol-1-yl)benzenesulfonic acid is unique due to its combination of a tetrazole ring and a sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced solubility in water and the ability to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H6N4O3S |
|---|---|
Poids moléculaire |
226.22 g/mol |
Nom IUPAC |
4-(tetrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C7H6N4O3S/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11/h1-5H,(H,12,13,14) |
Clé InChI |
JETYSPYRZVKTSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


